molecular formula C5H4ClNO2 B13578448 Methyl 3-chloro-2-cyanoprop-2-enoate

Methyl 3-chloro-2-cyanoprop-2-enoate

Cat. No.: B13578448
M. Wt: 145.54 g/mol
InChI Key: SGBKZULGAZPQPN-DUXPYHPUSA-N
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Description

Methyl 3-chloro-2-cyanoprop-2-enoate, also known by its systematic name methyl (2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoate , is a chemical compound with the molecular formula C11H8ClNO2. Its structure consists of a cyanoacrylic acid ester group attached to a chlorophenyl moiety

Preparation Methods

a. Synthetic Routes

Several synthetic routes exist for the preparation of methyl 3-chloro-2-cyanoprop-2-enoate. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile, followed by esterification with methanol . The reaction proceeds as follows:

2-Chlorobenzaldehyde+MalononitrileMethyl 3-chloro-2-cyanoprop-2-enoate\text{2-Chlorobenzaldehyde} + \text{Malononitrile} \rightarrow \text{this compound} 2-Chlorobenzaldehyde+Malononitrile→Methyl 3-chloro-2-cyanoprop-2-enoate

b. Industrial Production

Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields. specific industrial processes for this compound are not widely documented.

Chemical Reactions Analysis

Methyl 3-chloro-2-cyanoprop-2-enoate can participate in various chemical reactions:

    Addition Reactions: It can undergo nucleophilic addition reactions due to the presence of the cyano group.

    Substitution Reactions: The chlorine atom allows for substitution reactions.

    Michael Addition: The α,β-unsaturated nature of the ester group makes it susceptible to Michael additions.

    Reduction: Reduction of the nitrile group can yield the corresponding amine.

Common reagents include strong bases (such as sodium hydroxide), nucleophiles (e.g., amines), and reducing agents (e.g., lithium aluminum hydride).

Scientific Research Applications

Methyl 3-chloro-2-cyanoprop-2-enoate finds applications in:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. In drug development, it could interact with molecular targets or pathways relevant to the desired therapeutic effect. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While methyl 3-chloro-2-cyanoprop-2-enoate is unique in its combination of a chlorophenyl group and a cyanoacrylic ester, similar compounds include other α,β-unsaturated esters and nitriles.

Properties

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

IUPAC Name

methyl (E)-3-chloro-2-cyanoprop-2-enoate

InChI

InChI=1S/C5H4ClNO2/c1-9-5(8)4(2-6)3-7/h2H,1H3/b4-2+

InChI Key

SGBKZULGAZPQPN-DUXPYHPUSA-N

Isomeric SMILES

COC(=O)/C(=C/Cl)/C#N

Canonical SMILES

COC(=O)C(=CCl)C#N

Origin of Product

United States

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